3,5-Bis(trifluoromethyl)benzenethiol

Descripción general

Descripción

3,5-Bis(trifluoromethyl)benzenethiol, also known as 3,5-Bis(trifluoromethyl)thiophenol, is an important organic intermediate . It is a clear colorless to slightly yellow liquid . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

This compound can be prepared by metallation at low temperature with t-butyllithium of 3,5-bis(trifluoromethyl)bromobenzene and reaction with elemental sulfur . 1,2-Bis[3,5-bis(trifluoromethyl)phenyl]disulfane is obtained as a byproduct but it can be converted to the benzenethiol via reduction with Zn in acetic acid .

Molecular Structure Analysis

The molecular formula of this compound is C8H4F6S . The molecular weight is 246.17 g/mol . The InChI string is InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H . The Canonical SMILES string is C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F .

Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 167 °C (lit.) and a density of 1.46 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3,5-Bis(trifluoromethyl)benzenethiol has been widely explored in the synthesis of various chemical compounds. It has been used in the preparation of 3,5-bis(trifluoromethyl)acetophenone and as a precursor for 3,5-bis(trifluoromethyl)phenyl Grignard reagents. These Grignard reagents are vital for advanced intermediate synthesis in organic chemistry, albeit with some safety considerations due to their potentially explosive nature under certain conditions (Leazer et al., 2003). Additionally, 3,5-Bis(trifluoromethyl)thiophenol is a versatile reagent used in the synthesis of arylthioether derivatives and has applications as a precursor for sulfone derivatives with various activities (Nájera & Alonso, 2006).

Application in Organic Reactions

This compound is also employed in catalytic reactions, like the Baeyer-Villiger reactions, where its derivatives act as catalysts in the oxidation of carbonyl compounds, demonstrating its versatility in organic synthesis (ten Brink et al., 2001). Moreover, 1-Bromo-3,5-bis(trifluoromethyl)benzene, derived from this compound, serves as a starting material for various organometallic syntheses, highlighting its utility in the creation of novel compounds (Porwisiak & Schlosser, 1996).

Materials Science and Electronics

In the field of materials science, derivatives of this compound have shown potential in the synthesis of phenothiazine cruciforms, which exhibit metallochromic properties. These compounds may find applications in sensory devices for metal cations due to their emission shifts when exposed to different metal ions (Hauck et al., 2007). Moreover, bis-(trifluoromethyl)phenyl sulfones synthesized from this compound have been utilized in the creation of cyclopent-2-enones, useful in various chemical syntheses (Alonso et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various organic compounds .

Mode of Action

The mode of action of 3,5-Bis(trifluoromethyl)benzenethiol is largely dependent on the specific context in which it is used. As an intermediate, it can participate in various chemical reactions, contributing its unique structural features to the final product .

Biochemical Pathways

It has been used in the synthesis of covalent organic frameworks, where it contributes to the suppression of polysulfide diffusion, thereby improving the capacity and cyclic stability of lithium-sulfur batteries .

Result of Action

The result of the action of this compound is largely dependent on the specific context in which it is used. In the context of lithium-sulfur batteries, it contributes to improved capacity and cyclic stability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in a dark, dry place . Its solubility in different solvents can also impact its reactivity and efficacy .

Propiedades

IUPAC Name |

3,5-bis(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAQWPZIMLLEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333802 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130783-02-7 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

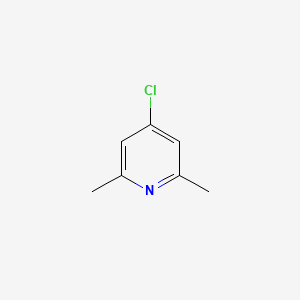

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-bis(trifluoromethyl)benzenethiol contribute to reducing bacterial colonization on surfaces like PVC?

A: this compound can be covalently attached to the surface of polyvinyl chloride (PVC) through nucleophilic substitution. [] This modification alters the surface hydrophobicity of the PVC, which in turn significantly reduces the adherence of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. [] This approach holds promise for developing medical devices with a lower risk of bacterial infection.

Q2: Can you elaborate on the interaction between this compound and glutathione (GSH) in biological systems?

A: this compound serves as a recognition unit for GSH. [, ] When incorporated into a probe design, the thiol group specifically reacts with GSH through nucleophilic substitution, leading to GSH depletion within cells. [, ] This interaction disrupts redox homeostasis and can enhance photodynamic therapy by increasing reactive oxygen species levels while simultaneously reducing GSH, a natural antioxidant. []

Q3: The research mentions "activatable probes" utilizing this compound. How does this activation mechanism work?

A: In the context of fluorescence probes, this compound acts as a fluorescence quenching group when linked to a fluorophore. [] Upon reaction with GSH, the thiol group is displaced, leading to the release of the fluorophore and a significant enhancement in fluorescence emission. [] This activation mechanism enables the highly sensitive and selective detection of GSH in vitro and in vivo. []

Q4: What is the significance of using this compound in the synthesis and modification of silver clusters?

A: this compound, when used in conjunction with other ligands like triphenylphosphine, allows for the synthesis of silver clusters with weakly coordinated solvent molecules on the surface. [] These solvent molecules can be easily displaced, making the cluster highly reactive and enabling further modifications. [] This property allows for fine-tuning the optical properties of the silver clusters and facilitates the creation of optically pure homochiral clusters through ligand exchange reactions. []

Q5: What are the structural characteristics of this compound?

A: this compound has the molecular formula C8H4F6S and a molecular weight of 246.17 g/mol. [] It exists as a colorless liquid at room temperature with a boiling point of 167 °C. [] The compound exhibits characteristic peaks in spectroscopic analyses, including infrared spectroscopy, 1H NMR, and 13C NMR, which can be used for its identification and characterization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)